1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Scientific Research Applications
1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence sensing and catalytic reduction
Mechanism of Action
The mechanism of action of 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.
1H-1,2,4-Triazole: Another triazole isomer with distinct reactivity and applications.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, often compared to triazoles due to its similar structure and properties
Uniqueness: 1-Butyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and isopropyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
1-Butyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1249357-39-8) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula: C10H17N3O2
- Molecular Weight: 211.26 g/mol
- Structure: The compound features a triazole ring substituted with butyl and isopropyl groups, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of triazole showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of alkyl substituents like butyl and isopropyl enhances this activity due to increased lipophilicity, which aids in membrane penetration .
Anticancer Properties
Triazoles have also been explored for their anticancer effects:
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs or reduced toxicity .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several triazole derivatives including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated:
Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
1-butyl-5-isopropyl | 32 |
Control (standard antibiotic) | 16 |
This suggests that while the compound is effective, it may require further optimization to enhance its potency .
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 15 |
HeLa | 20 |
These findings highlight the potential of this compound as a lead for further anticancer drug development .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often linked to their structural characteristics. The presence of hydrophobic groups such as butyl and isopropyl enhances membrane permeability and interaction with biological targets. Modifications at specific positions on the triazole ring can lead to variations in potency and selectivity against different targets .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-butyl-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-6-13-9(7(2)3)8(10(14)15)11-12-13/h7H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
SLEBEWIEBCENDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=N1)C(=O)O)C(C)C |
Origin of Product |
United States |
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